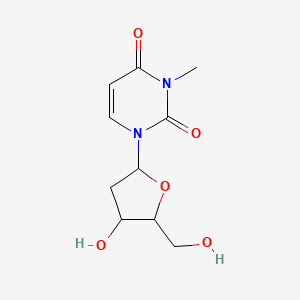

1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC16516571

Molecular Formula: C10H14N2O5

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O5 |

|---|---|

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3 |

| Standard InChI Key | ZTSLSWUGHMGGCM-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O |

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione combines a pyrimidine-dione system with a tetrahydrofuran (THF) ring. The THF moiety features hydroxyl groups at C4 and C5, along with a hydroxymethyl group at C5, arranged in the (2R,4S,5R) configuration . This stereochemistry critically influences its biological interactions, as demonstrated by studies showing that even minor stereochemical alterations can drastically affect DNA polymerase recognition .

Molecular Formula and Key Properties

The compound’s molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 244.23 g/mol. Its IUPAC name reflects the precise arrangement of substituents:

-

Pyrimidine ring: 3-methyl and 2,4-dione groups

-

THF ring: Hydroxyl (C4), hydroxymethyl (C5), and hydrogen (C2) in specified configurations

Table 1 compares this compound with structurally related analogues:

This structural comparison highlights how positional isomerism and stereochemistry create distinct chemical identities despite similar molecular frameworks .

Synthesis and Modification Strategies

Conventional Synthetic Routes

The synthesis typically begins with thymidine or uridine derivatives, employing selective protection/deprotection strategies to achieve the desired substitution pattern. A key step involves introducing the 3-methyl group via alkylation reactions under inert conditions . For instance:

-

Glycosylation: Coupling a protected sugar moiety (THF derivative) with a modified pyrimidine base using Vorbrüggen conditions .

-

Methylation: Selective methylation at the N3 position using methyl iodide in the presence of a strong base .

-

Deprotection: Sequential removal of protecting groups (e.g., acetyl, benzyl) to yield the final product .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in maintaining stereochemical purity during scale-up. Chromatographic purification remains essential, with reversed-phase HPLC achieving >95% purity . Recent advances in enzymatic synthesis using thymidine phosphorylase variants show promise for reducing byproducts .

Solubility and Physicochemical Behavior

The compound’s solubility profile is governed by its polar functional groups. Experimental data from analogous structures suggest:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 12.4 ± 0.8 | 25 |

| Methanol | 34.2 ± 1.2 | 25 |

| Ethanol | 18.9 ± 0.7 | 25 |

| Dimethylformamide | 67.3 ± 2.1 | 25 |

Hydrogen bonding capacity (, ) facilitates aqueous solubility, while the methyl group enhances lipid membrane permeability compared to unsubstituted analogues . The octanol-water partition coefficient (logP) is estimated at -1.2, indicating high hydrophilicity .

Industrial and Research Applications

Pharmaceutical Development

As a nucleoside analogue, it serves as:

-

Prodrug substrate: For kinase-mediated phosphorylation to active triphosphate forms

-

Radiosensitizer: Enhances cancer cell susceptibility to ionizing radiation

Biochemical Probes

Used in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume